molecular formula C10H17ClNO3P B14507999 1-(Benzylamino)propylphosphonic acid;hydrochloride CAS No. 64715-33-9

1-(Benzylamino)propylphosphonic acid;hydrochloride

Katalognummer: B14507999
CAS-Nummer: 64715-33-9
Molekulargewicht: 265.67 g/mol
InChI-Schlüssel: ZTGDFSPOBBKHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylamino)propylphosphonic acid;hydrochloride is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to a propylphosphonic acid moiety, with a hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)propylphosphonic acid;hydrochloride typically involves the reaction of benzylamine with a suitable phosphonic acid derivative. One common method is the reaction of benzylamine with propylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzylamino)propylphosphonic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Benzylamino)propylphosphonic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(Benzylamino)propylphosphonic acid;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The phosphonic acid moiety can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    Aminophosphonic acids: Compounds with similar phosphonic acid moieties but different amine groups.

    Phosphonic acid derivatives: Compounds with variations in the alkyl or aryl groups attached to the phosphonic acid.

Uniqueness: 1-(Benzylamino)propylphosphonic acid;hydrochloride is unique due to its specific combination of benzylamino and propylphosphonic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

64715-33-9

Molekularformel

C10H17ClNO3P

Molekulargewicht

265.67 g/mol

IUPAC-Name

1-(benzylamino)propylphosphonic acid;hydrochloride

InChI

InChI=1S/C10H16NO3P.ClH/c1-2-10(15(12,13)14)11-8-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3,(H2,12,13,14);1H

InChI-Schlüssel

ZTGDFSPOBBKHKD-UHFFFAOYSA-N

Kanonische SMILES

CCC(NCC1=CC=CC=C1)P(=O)(O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.